3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride 3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18619585
InChI: InChI=1S/C5H6F2N2.ClH/c6-4(7)5(1-8)2-9-3-5;/h4,9H,2-3H2;1H
SMILES:
Molecular Formula: C5H7ClF2N2
Molecular Weight: 168.57 g/mol

3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride

CAS No.:

Cat. No.: VC18619585

Molecular Formula: C5H7ClF2N2

Molecular Weight: 168.57 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride -

Specification

Molecular Formula C5H7ClF2N2
Molecular Weight 168.57 g/mol
IUPAC Name 3-(difluoromethyl)azetidine-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C5H6F2N2.ClH/c6-4(7)5(1-8)2-9-3-5;/h4,9H,2-3H2;1H
Standard InChI Key YBRDPDZUOOUCDG-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)(C#N)C(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Classification

3-(Difluoromethyl)azetidine-3-carbonitrile hydrochloride (molecular formula: C₅H₇ClF₂N₂) is the hydrochloride salt of the parent compound 3-(difluoromethyl)azetidine-3-carbonitrile (C₅H₆F₂N₂). The azetidine ring—a four-membered nitrogen-containing heterocycle—hosts a difluoromethyl (-CF₂H) group and a carbonitrile (-CN) substituent at the 3-position. The hydrochloride salt forms via protonation of the azetidine nitrogen, improving crystallinity and aqueous solubility .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight169.58 g/mol (hydrochloride)
CAS Number2091306-34-0 (base compound)
IUPAC Name3-(Difluoromethyl)azetidine-3-carbonitrile hydrochloride
SMILES NotationN#CC1(C(F)F)CNC1.Cl
Purity (Commercial)≥97%

Synthesis and Industrial Production

Synthetic Routes

The base compound is synthesized via a multistep process:

  • Azetidine Ring Formation: Cyclization of γ-chloroamines or strain-driven [2+2] cycloadditions yields the azetidine scaffold.

  • Difluoromethylation: Reaction of azetidine-3-carbonitrile with difluoromethylating agents (e.g., ClCF₂H) under basic conditions introduces the -CF₂H group.

  • Hydrochloride Salt Formation: Treating the free base with hydrochloric acid in anhydrous ether or ethanol precipitates the hydrochloride salt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Azetidine FormationThionyl chloride, methanol45–51%
DifluoromethylationClCF₂H, K₂CO₃, DMF, 60°C60–70%
Salt FormationHCl (g), Et₂O, 0°C85–90%

Physicochemical Properties

Stability and Solubility

The hydrochloride salt exhibits superior stability compared to the free base, with a melting point of 169–170°C . It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (≈2.1 mg/mL at 25°C). The difluoromethyl group enhances lipophilicity (logP ≈1.2), facilitating membrane permeability in biological systems .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 12.50 (br s, 2H, HCl), 3.70–3.20 (m, 4H, azetidine), 2.14 (s, 6H, -CF₂H) .

  • ¹³C NMR: Peaks at δ 170.6 (CN), 51.8 (azetidine C-N), 37.2 (-CF₂H).

Reactivity and Functionalization

Nucleophilic Substitution

The carbonitrile group undergoes nucleophilic addition with Grignard reagents or amines to form ketones or secondary amines, respectively. For example, reaction with methylmagnesium bromide yields 3-(difluoromethyl)azetidine-3-carboxamide.

Fluorine-Specific Reactions

The -CF₂H group participates in halogen-exchange reactions, enabling the synthesis of chlorinated or brominated analogs. Treatment with N-bromosuccinimide (NBS) in CCl₄ produces 3-(bromodifluoromethyl)azetidine-3-carbonitrile.

Applications in Medicinal Chemistry

Bioisostere for Tertiary Amines

The azetidine ring serves as a conformationally restrained bioisostere for piperidine or pyrrolidine in drug design. For instance, it has been incorporated into protease inhibitors targeting viral entry proteins .

Fluorine in Pharmacokinetics

The difluoromethyl group improves metabolic stability by resisting cytochrome P450 oxidation. In preclinical studies, derivatives showed 3-fold longer half-lives compared to non-fluorinated analogs.

Comparison with Structural Analogs

3-(2-Fluoroethyl)azetidine-3-carbonitrile

This analog (C₆H₉FN₂) replaces -CF₂H with a -CH₂CH₂F group. While similarly reactive, it exhibits lower metabolic stability due to oxidative defluorination in vivo.

1-Benzhydryl Derivatives

Benzhydryl-substituted analogs (e.g., 1-benzhydryl-3-(fluoromethyl)azetidine-3-carbonitrile) demonstrate enhanced binding to G-protein-coupled receptors but suffer from poor blood-brain barrier penetration .

Challenges and Future Directions

Current limitations include the high cost of difluoromethylating agents and moderate yields in large-scale synthesis (45–51% for azetidine formation). Future research should prioritize catalytic asymmetric methods to access enantiopure derivatives for chiral drug development.

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